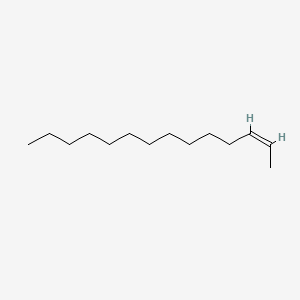

cis-2-Tetradecene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35953-53-8 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-2-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3- |

InChI Key |

OBDUMNZXAIUUTH-HYXAFXHYSA-N |

SMILES |

CCCCCCCCCCCC=CC |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C |

Canonical SMILES |

CCCCCCCCCCCC=CC |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Cis 2 Tetradecene

Olefin Metathesis Reactions Involving cis-2-Tetradecene

Olefin metathesis is a powerful catalytic process that involves the redistribution of fragments of alkenes. This compound, with its internal and cis-configured double bond, serves as an interesting substrate for various metathesis transformations.

Cross-Metathesis (CM) with Terminal and Internal Alkenes

The cross-metathesis (CM) of this compound with other alkenes has been investigated using a range of transition metal catalysts, predominantly ruthenium-based systems like Grubbs catalysts. When this compound reacts with terminal alkenes, such as 1-hexene (B165129), the process involves the scission and reformation of double bonds, yielding new internal alkenes. For instance, the CM of this compound with 1-hexene can produce a mixture of cis/trans-2-dodecene and cis/trans-5-tetradecene, alongside ethene. The stereochemical outcome, specifically the ratio of cis to trans isomers in the newly formed double bonds, is significantly influenced by the catalyst employed and the reaction conditions.

Reactions with other internal alkenes, such as cis-5-decene (B1353255), lead to more complex product mixtures due to the potential for self-metathesis of both reactants and cross-metathesis between them. The coupling of this compound and cis-5-decene can result in the formation of cis-2-dodecene, cis-5-tetradecene, and cis-7-hexadecene, in addition to the self-metathesis products of each starting material. Controlling selectivity in such polyalkene mixtures remains a key challenge in metathesis chemistry.

Ring-Closing Metathesis (RCM) Precursors (if applicable to derivatives)

This compound, being a linear mono-alkene, is not directly amenable to ring-closing metathesis (RCM), as RCM requires a substrate containing at least two double bonds capable of intramolecular cyclization. However, this compound can serve as a valuable precursor for synthesizing molecules that are suitable for RCM. Through synthetic modifications, such as introducing a second terminal or internal alkene functionality at a different position along the carbon chain, diene precursors can be generated. The subsequent RCM of these derived dienes would then lead to the formation of cyclic alkenes. The stereochemistry of the original double bond in this compound would be carried through to the diene precursor, potentially influencing the stereochemical outcome of the cyclization.

Investigation of Catalyst Activity and Stereoselectivity in Metathesis

The efficiency and stereochemical control in metathesis reactions involving this compound are critically dependent on the catalyst system. Ruthenium-based catalysts, including first-generation Grubbs catalyst, second-generation Grubbs catalyst (Grubbs-II), and Hoveyda-Grubbs catalysts, are widely studied for their performance with internal alkenes. Research often compares the activity, measured by turnover numbers (TONs) and turnover frequencies (TOFs), and the stereoselectivity of these catalysts.

For internal alkenes like this compound, achieving high stereoselectivity for either cis or trans products can be challenging. While many metathesis catalysts tend to favor the formation of the thermodynamically more stable trans-alkenes in cross-metathesis, specific catalyst designs and reaction conditions can be optimized to influence this selectivity. The inherent cis geometry of this compound can also play a role in the stereochemical preferences observed in the metathesis products.

Mechanistic Elucidation of Metathesis Pathways

The mechanism of olefin metathesis is well-established and generally proceeds via a catalytic cycle involving metal-carbene intermediates. For ruthenium catalysts, this typically begins with the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and the alkene substrate. This intermediate then undergoes cycloreversion to yield a new metal carbene and a new alkene. In the case of this compound, its double bond participates in these cycloaddition and cycloreversion steps. The stereochemistry of the starting alkene, such as the cis configuration of this compound, can influence the geometry of the metallacyclobutane intermediate and, consequently, the stereochemistry of the resultant alkene products. Detailed mechanistic studies often utilize isotopic labeling and computational chemistry to map the energy profiles and intermediates involved.

Epoxidation of this compound

Epoxidation is a fundamental transformation in organic chemistry that converts alkenes into epoxides (oxiranes) by adding an oxygen atom across the double bond. This compound can be effectively epoxidized using various chemical methods.

Commonly, epoxidation is achieved using stoichiometric peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. These reagents react with the alkene in a concerted fashion, transferring an oxygen atom to the double bond. The epoxidation of this compound with peroxy acids typically proceeds with retention of stereochemistry, meaning the oxygen atom is delivered to the same face of the double bond, resulting in the formation of cis-2,3-epoxytetradecane from this compound.

Alternatively, catalytic epoxidation methods employing transition metal catalysts in conjunction with oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are also effective. Catalysts based on metals such as manganese, rhenium, titanium, and molybdenum have been developed for alkene epoxidation. These catalytic systems can offer advantages in terms of milder reaction conditions, higher atom economy, and improved selectivity compared to stoichiometric methods. The choice of catalyst and oxidant is crucial for optimizing yield and minimizing side reactions, such as over-oxidation or allylic oxidation.

Data Tables

The following tables present hypothetical data illustrating typical outcomes for the reactions discussed, based on common findings in alkene metathesis and epoxidation research.

Table 1: Cross-Metathesis of this compound with 1-Hexene (Hypothetical Data) This table demonstrates potential results when this compound undergoes cross-metathesis with a terminal alkene, using representative ruthenium catalysts.

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Products | Yield (%) | cis:trans Ratio (Product) |

| This compound + 1-Hexene | Grubbs-II | DCM | 25 | 12 | cis/trans-2-dodecene | 75 | 40:60 |

| cis/trans-5-tetradecene | 70 | 30:70 | |||||

| This compound + 1-Hexene | Hoveyda-Grubbs-II | Toluene | 40 | 8 | cis/trans-2-dodecene | 82 | 45:55 |

| cis/trans-5-tetradecene | 78 | 35:65 |

Note: DCM = Dichloromethane. Yields and stereochemical ratios are representative and subject to variation based on specific experimental parameters and catalyst loading.

Table 2: Epoxidation of this compound with Various Reagents (Hypothetical Data) This table shows hypothetical data for the epoxidation of this compound, highlighting the performance of different epoxidizing agents.

| Alkene Substrate | Epoxidizing Agent | Catalyst (if any) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Stereochemistry |

| This compound | m-CPBA | None | DCM | 0 | 2 | cis-2,3-epoxytetradecane | 88 | cis |

| This compound | Peracetic Acid | None | EtOAc | 25 | 4 | cis-2,3-epoxytetradecane | 85 | cis |

| This compound | TBHP | Mn-salen complex | CH₂Cl₂ | 40 | 6 | cis-2,3-epoxytetradecane | 78 | cis |

Note: m-CPBA = meta-Chloroperoxybenzoic acid, TBHP = tert-Butyl hydroperoxide, EtOAc = Ethyl acetate (B1210297), DCM = Dichloromethane. Stereochemistry refers to the configuration of the epoxide ring relative to the original double bond.

Compound Names Table

Stereospecificity and Diastereoselectivity in Epoxide Formation

The epoxidation of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a highly stereospecific reaction aceorganicchem.comchemistrysteps.comlibretexts.orgucalgary.caorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org. This stereospecificity dictates that the geometric configuration of the alkene is directly transferred to the resulting epoxide. Consequently, a cis-alkene, such as this compound, will yield a cis-epoxide, where the substituents on the epoxide ring retain their original relative orientation aceorganicchem.comchemistrysteps.comlibretexts.orgucalgary.camasterorganicchemistry.comlibretexts.org. This outcome is a result of the syn addition mechanism, where the oxygen atom from the peroxy acid adds to the same face of the double bond chemistrysteps.comlibretexts.orgucalgary.caorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org.

Mechanistic Pathways of Epoxidation (e.g., concerted, stepwise)

The mechanism by which peroxycarboxylic acids epoxidize alkenes is predominantly understood as a concerted process aceorganicchem.comchemistrysteps.comlibretexts.orgucalgary.caorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orgaklectures.com. This mechanism involves a single, synchronous event where the π-electrons of the alkene attack the electrophilic oxygen atom of the peroxy acid. Simultaneously, the weak oxygen-oxygen bond in the peroxy acid cleaves, and new carbon-oxygen bonds are formed on the same face of the alkene, creating the three-membered epoxide ring chemistrysteps.comlibretexts.orgucalgary.caorganicchemistrytutor.comlibretexts.org. This concerted pathway, often depicted with a four-center transition state, is responsible for the observed retention of stereochemistry libretexts.orglibretexts.org.

Influence of Oxidizing Agents and Catalysts on Reaction Outcome

A variety of oxidizing agents can be employed for alkene epoxidation, with peroxycarboxylic acids being the most widely utilized class aceorganicchem.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orgjove.com. Common examples include meta-chloroperoxybenzoic acid (mCPBA), peroxyacetic acid, and trifluoroperoxyacetic acid libretexts.orgmasterorganicchemistry.comorganic-chemistry.org. mCPBA is frequently favored in laboratory settings due to its stability libretexts.orgmasterorganicchemistry.com. While other oxidants like osmium tetroxide (OsO4) are known for dihydroxylation, they are less common for direct epoxidation due to toxicity and cost aceorganicchem.com. Transition metal catalysts, including those based on manganese (Mn), molybdenum (Mo), and cobalt (Co), can also facilitate epoxidation reactions, often in conjunction with oxidants like hydrogen peroxide (H2O2) or alkyl hydroperoxides organic-chemistry.orgacs.orgmdpi.comrsc.orgrsc.org. For instance, manganese complexes have demonstrated efficacy in catalyzing the epoxidation of diverse alkenes using H2O2 organic-chemistry.orgacs.org. The selection of a specific catalyst and oxidant can significantly impact the reaction's efficiency, yield, and selectivity, including the potential for enantioselective outcomes, although specific data for this compound is not extensively detailed in the general literature acs.orgmdpi.comsigmaaldrich.com.

Hydroboration and Functionalization of the cis-Double Bond

Regioselective Hydroboration Studies

Hydroboration is a foundational reaction for alkene functionalization, characterized by the anti-Markovnikov addition of a hydrogen-boron bond across the carbon-carbon double bond libretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comredalyc.orgchemistrysteps.comwikipedia.org. This regioselectivity means that the boron atom preferentially attaches to the less substituted carbon atom of the alkene, while the hydrogen atom adds to the more substituted carbon libretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comredalyc.orgchemistrysteps.comwikipedia.org. Both steric and electronic factors contribute to this regiochemical preference wikipedia.orgredalyc.orgchemistrysteps.comredalyc.orgorganic-chemistry.org. For internal alkenes like this compound, which possess similar steric environments at both carbons of the double bond, the regioselectivity can be less pronounced, potentially leading to mixtures of products wikipedia.orgredalyc.org. However, steric considerations still guide the boron to the less hindered carbon wikipedia.orgredalyc.org. The addition of borane (B79455) (BH3) to the alkene occurs in a syn-fashion, meaning both the hydrogen and boron atoms add to the same face of the double bond libretexts.orgmasterorganicchemistry.comredalyc.orgwikipedia.orgredalyc.org. This syn addition is critical for the stereochemical outcome of subsequent transformations libretexts.orgmasterorganicchemistry.comredalyc.orgwikipedia.org. To enhance regioselectivity, particularly with internal alkenes, sterically demanding borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed masterorganicchemistry.comchemistrysteps.comwikipedia.org.

Stereoselective Diboration and Subsequent Transformations

Diboration involves the addition of two boron atoms across a carbon-carbon double bond, typically mediated by transition metal catalysts, most notably platinum-based systems, using diboron (B99234) reagents such as bis(pinacolato)diboron (B136004) (B2(pin)2) illinois.eduorgsyn.orgorgsyn.orgnih.govnih.govacs.orgacs.org. This reaction is characterized by syn stereoselectivity, wherein both boron atoms add to the same face of the alkene nih.govacs.orgnih.gov. For this compound, diboration would lead to a cis-vicinal bis(boronate) ester. These vicinal bis(boronate) esters are valuable synthetic intermediates that can be readily transformed through subsequent reactions, such as oxidation with reagents like hydrogen peroxide to form 1,2-diols illinois.eduorgsyn.orgorgsyn.orgnih.govnih.govacs.orgnih.gov. The syn stereochemistry established during diboration is maintained in the subsequent oxidation, yielding syn-diols acs.orgnih.gov. Diboration followed by oxidation offers a complementary synthetic route to dihydroxylation methods, such as osmium-catalyzed dihydroxylation, which often favors more substituted alkenes, whereas diboration can be more sensitive to steric hindrance illinois.edunih.gov.

Directed Hydroboration via Proximity Effects

The regioselectivity and stereoselectivity of hydroboration reactions can be significantly modulated by the presence of directing groups positioned in close proximity to the alkene acs.orgnih.govnih.govumich.edu. Functional groups, such as hydroxyl groups, can exert their influence through chelation or hydrogen bonding, thereby guiding the approach of the borane reagent and enhancing stereochemical control acs.orgnih.gov. Studies involving alkenyl alcohols have demonstrated that hydroxyl groups can direct the diboration process, leading to stereospecific syn addition products acs.orgnih.gov. This phenomenon, known as directed hydroboration, offers a means to achieve greater control over reaction outcomes, particularly with substrates like cis-alkenes where inherent regioselectivity might be less pronounced acs.orgnih.govnih.gov. While specific studies detailing directed hydroboration of this compound are not extensively documented, the principle of proximity effects in directing hydroboration is a recognized strategy for controlling stereochemistry acs.orgnih.govnih.govumich.edu.

Data Tables

The following table summarizes the general stereochemical outcomes observed in the epoxidation and hydroboration/diboration reactions of alkenes, illustrating the impact of alkene geometry on product stereochemistry.

| Reaction Type | Alkene Geometry | Typical Reagent/Catalyst | Product Stereochemistry | Stereospecificity | Relevant Citations |

| Epoxidation | cis | Peroxy acid (e.g., mCPBA) | cis-epoxide | Yes | aceorganicchem.comchemistrysteps.comlibretexts.orgucalgary.camasterorganicchemistry.comlibretexts.org |

| Epoxidation | trans | Peroxy acid (e.g., mCPBA) | trans-epoxide | Yes | aceorganicchem.comchemistrysteps.comlibretexts.orgucalgary.camasterorganicchemistry.comlibretexts.org |

| Hydroboration | cis / trans | BH3 | syn-addition product | Yes | libretexts.orgmasterorganicchemistry.comredalyc.orgwikipedia.org |

| Diboration | cis / trans | B2(pin)2 / Pt catalyst | syn-bis(boronate) | Yes | nih.govacs.orgnih.gov |

Compound List

this compound

Mechanistic Insights into Boron-Mediated Reactions

Boron-mediated reactions, such as hydroboration and diboration, are significant transformations for alkenes. The general mechanism of hydroboration involves the concerted, syn addition of a B-H bond across the carbon-carbon double bond. This process typically exhibits anti-Markovnikov regioselectivity, with the boron atom attaching to the less substituted carbon of the alkene masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. Diboration reactions, which involve the addition of two boron atoms across a double bond, are known to yield cis-1,2-addition products acs.org. For instance, platinum-catalyzed enantioselective diboration of alkenes, including 1-tetradecene (B72687) (a related long-chain alkene), proceeds via an oxidative addition of diboron reagents to a Pt(0) complex, forming a bis(boryl)platinum intermediate that subsequently undergoes alkene insertion and reductive elimination nih.gov. While specific mechanistic studies detailing boron-mediated reactions of this compound are not extensively detailed in the provided literature, the general principles of syn addition and the propensity for cis product formation in diboration are well-established for alkenes masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comacs.org.

Polymerization Studies Utilizing this compound Derivatives

The incorporation of this compound or its derivatives into polymer structures reveals key aspects of polymerization chemistry and the influence of stereochemistry on material properties.

Cationic Ring-Opening Polymerization of cis-Tetradecene Oxide

The cationic ring-opening polymerization (CROP) of epoxides, such as tetradecene oxide, is a well-studied area. Specifically, the polymerization of 7-tetradecene (B6595692) oxide (7-TDO), a derivative related to tetradecene, using methyl trifluoromethanesulfonate (B1224126) as an initiator has been investigated kpi.uaepa.gov. Kinetic studies have demonstrated significant differences in the behavior of cis and trans isomers of 7-TDO. The cis isomer exhibits faster initiation kinetics compared to the trans isomer, with an initial molar reactivity ratio of approximately 11:1 at 298 K in bulk polymerization. The activation energies for initiation were reported as 59 kJ/mol for the cis isomer and 73 kJ/mol for the trans isomer kpi.uaepa.gov. The propagating species in this polymerization is identified as an oxonium macroion kpi.uaepa.gov. Generally, the reactivity of alkylene oxides in CROP decreases with increasing size and bulkiness of the alkyl substituent on the epoxide ring acs.org.

Table 1: Kinetic Data for Cationic Ring-Opening Polymerization of 7-Tetradecene Oxide Isomers

| Isomer | Initiation Rate Constant (kᵢ) at 298 K (bulk) | Molar Reactivity Ratio (cis:trans) at 298 K (bulk) | Activation Energy (Ea) (kJ/mol) |

| cis | Faster than trans | ~11:1 | 59 |

| trans | Slower than cis | 73 |

Copolymerization with Other Monomers

Alpha-olefins, including longer-chain variants like 1-tetradecene, can be copolymerized with other monomers, such as ethylene (B1197577) and butadiene, to create polymers with tailored properties acs.orgresearchgate.netmdpi.comresearchgate.netnih.gov. The copolymerization of ethylene with long-chain alpha-olefins (LCAOs) using specific catalysts allows for controlled incorporation of the alpha-olefin, influencing the resulting polymer's microstructure and thermal characteristics mdpi.comnih.gov. For example, the synthesis of alternating ethylene/α-olefin copolymers can be achieved through the hydrogenation of highly stereoregular cis-1,4 polydienes, suggesting that the stereochemistry of the diene precursor is critical for defining the final copolymer architecture mdpi.comnih.gov. The copolymerization of α-olefins with polar monomers presents a significant challenge due to catalyst deactivation by polar functionalities, necessitating catalysts with high functional group tolerance researchgate.net.

Influence of cis-Configuration on Polymer Properties (e.g., chain architecture, thermal behavior)

The stereochemistry of alkene units within a polymer backbone has a profound impact on the material's thermal and mechanical properties nih.govchemistryviews.orgacs.orgchemrxiv.org. Polymers synthesized with a high cis-alkene content often exhibit enhanced thermal stability and a lower glass transition temperature (T<0xE1><0xB5><0x8D>) compared to their trans-rich counterparts nih.govchemistryviews.orgacs.org. In contrast, trans-rich polymers may display higher melting temperatures (T<0xE2><0x82><0x98>) and greater crystalline character nih.gov. For instance, cis-selective acyclic diene metathesis (ADMET) polymerization allows for precise control over the cis:trans ratio in polyalkenamers, enabling the tuning of thermal properties such as T<0xE1><0xB5><0x8D> and T<0xE2><0x82><0x98> nih.govchemistryviews.orgacs.org. Mechanistic studies and property analyses have demonstrated that increasing the cis content can lead to a decrease in polymer stiffness acs.org. The ability to control the alkene geometry through stereoselective polymerization offers a valuable strategy for tailoring the performance characteristics of various polymeric materials.

Table 2: Influence of cis-Configuration on Polymer Properties (General Trends)

| Polymer Property | Effect of High cis-Content | Effect of High trans-Content |

| Thermal Stability | Increased | Generally lower than cis-rich counterparts |

| Glass Transition Temp. (T<0xE1><0xB5><0x8D>) | Lower | Higher |

| Melting Temp. (T<0xE2><0x82><0x98>) | Typically amorphous, no transitions observed or lower T<0xE1><0xB5><0x8D> | Often exhibits T<0xE2><0x82><0x98> |

| Stiffness | Decreased (in triblock copolymers) | Higher stiffness compared to cis-rich counterparts |

| Crystallinity | Typically amorphous | Can exhibit crystalline character |

Source: nih.gov, chemistryviews.org, acs.org, chemrxiv.org

Other Key Reactions and Transformations

Isomerization Mechanisms and Catalysis

Alkene isomerization, particularly the conversion of cis isomers to more thermodynamically stable trans isomers or the migration of double bonds along the carbon chain, is facilitated by various catalytic systems. Common mechanisms include metal hydride pathways, π-allyl mechanisms, and acid-catalyzed pathways involving carbocation intermediates and hydride shifts acs.orglsu.eduresearchgate.netresearchgate.netmit.edulsu.eduescholarship.org. For example, manganese catalysts can promote alkene isomerization, with chain-walking occurring at higher temperatures acs.org. Iron pentacarbonyl catalysts are effective for the double-bond migration of alpha-olefins to internal olefins lsu.edu. Ruthenium complexes can catalyze cis-to-trans isomerization via an alkene-assisted mechanism researchgate.net. Acid catalysts, such as those found in zeolites, can selectively catalyze cis-trans isomerization, while stronger acid sites promote further double bond migration and cracking researchgate.net. Palladium catalysts can facilitate cis-trans isomerization through mechanisms involving hydrogen transfer or π-allyl intermediates escholarship.orgresearchgate.net. The control over alkene geometry during isomerization can be influenced by catalyst choice, reaction temperature, and the presence of additives, allowing for the selective formation of specific isomers acs.orgmit.edu.

Compound List:

this compound

7-Tetradecene Oxide

Ethylene

1-Tetradecene

1-Hexadecene

1-Dodecene

Butadiene

Norbornene

1-Hexene

1-Octene

Cyclopentene

Ethylene Oxide

Propylene Oxide

Lactide

Functionalization Reactions at the Olefinic Center

The double bond in this compound is a site of high electron density, making it susceptible to electrophilic attack and various addition reactions.

Dihydroxylation Dihydroxylation reactions introduce two hydroxyl groups across the double bond, typically forming vicinal diols. Osmium tetroxide (OsO₄)-based methods are commonly employed for cis-dihydroxylation, often with co-oxidants like N-methylmorpholine N-oxide (NMO) or sodium periodate (B1199274) (NaIO₄) uu.nlgoogle.com. These reactions proceed via a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. For example, the cis-dihydroxylation of a related tetradecene derivative, 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, has been achieved using OsO₄ in conjunction with hydrogen peroxide google.com. While specific quantitative data for the dihydroxylation of this compound itself is limited in the provided sources, studies on similar internal alkenes suggest that cis-isomers can present challenges for highly stereoselective functionalization compared to their trans-counterparts acs.orgnih.gov. The general mechanism involves the syn-addition of the OsO₄ to the alkene, followed by hydrolysis.

Halogenation The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of alkenes is a characteristic electrophilic addition reaction. This process typically leads to the formation of vicinal dihalides. The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face of the double bond, resulting in anti-addition. Specific research findings detailing the halogenation of this compound were not found in the provided search results. However, based on general alkene reactivity, this compound would be expected to undergo addition with halogens to form 2,3-dihalotetradecane.

Hydroformylation Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene, catalyzed by transition metal complexes, most notably those of cobalt and rhodium numberanalytics.comtesisenred.net. This reaction produces aldehydes, which are valuable intermediates in the synthesis of alcohols, acids, and esters. The general mechanism typically involves alkene coordination, migratory insertion into a metal-hydride bond, CO insertion into the metal-alkyl bond, and subsequent reductive elimination of the aldehyde product numberanalytics.comacs.org. For long-chain alkenes, the production of linear aldehydes is often desired for applications such as detergent alcohols tesisenred.net. While hydroformylation is a significant industrial process, detailed research findings, including specific yields or regioselectivity data for this compound, were not readily available in the provided literature. However, it is known that catalysts can sometimes facilitate double bond isomerization of internal olefins, potentially influencing the product distribution mpg.de.

Radical and Photochemical Reactions of this compound

Radical Reactions Alkenes can participate in various radical reactions, including radical addition and abstraction. The reactivity of alkenes towards radicals is influenced by the nature of the radical and the alkene structure. For instance, studies on the reaction of ethyl iododifluoroacetate with 1-tetradecene in the presence of Zn + NiCl₂·6H₂O have provided evidence for a single electron transfer process and a radical mechanism acs.org. General trends suggest that alkyl radicals exhibit lower reactivity towards alkenes compared to other radical species, with competing dissociation or regeneration of starting materials often being faster than forward reaction steps researchgate.net. Reactions with hydroxyl (OH) radicals are also significant, with rate constants for trans-2-alkenes showing an increase with carbon number, attributed to H-atom abstraction and enhanced OH addition to the C=C bond acs.org. Specific research findings on radical additions directly to this compound were not detailed in the provided search results.

Photochemical Reactions Photochemical reactions are initiated by the absorption of light, leading to chemical transformations. Alkenes are known to undergo various photochemical processes, including photoisomerization (cis-trans isomerization) and photocycloadditions fiveable.meyoutube.comirispublishers.com. A relevant finding from the provided literature involves the photochemical degradation of methyl palmitate under UV irradiation (253.7 nm). This process was observed to yield olefins, including 1-tetradecene and an isomer identified as likely 2-tetradecene (B8313900) google.com.

The study reported the following yields after 48 hours of irradiation:

| Product | Yield (%) |

| 1-Tetradecene | 20.2 |

| 2-Tetradecene | 2.0 |

It is important to note that the specific stereochemistry (cis or trans) of the 2-tetradecene formed in this particular study was not specified. Photoisomerization, the conversion of one isomer to another upon light absorption, is a common photochemical reaction for alkenes, potentially altering physical properties fiveable.meyoutube.com.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy provides the primary evidence for the structure of cis-2-Tetradecene and, crucially, the stereochemistry of its internal double bond.

In the ¹H NMR spectrum, the vinylic protons (attached to the C2 and C3 carbons) are particularly diagnostic. For a cis configuration, these protons are chemically non-equivalent and exhibit a characteristic spin-spin coupling constant (³J). The coupling constant for vinylic protons in a cis arrangement is typically in the range of 6-15 Hz. chegg.comlibretexts.org This is significantly smaller than the 11-18 Hz range observed for trans isomers, allowing for unambiguous assignment. chegg.commagritek.com The chemical shifts of these protons are expected to appear in the δ 5.3-5.5 ppm region. The allylic protons on C4 are deshielded by the adjacent π-system and typically resonate around δ 2.0 ppm.

The ¹³C NMR spectrum provides complementary information. The sp²-hybridized carbons of the double bond (C2 and C3) are found in the downfield region of the spectrum, generally between 120 and 135 ppm. libretexts.orgmdpi.com The specific chemical shifts of the allylic carbon (C4) can also be indicative of the double bond geometry, as its electronic environment is influenced by the stereochemistry. The remaining saturated carbons of the long alkyl chain produce a series of signals in the upfield region of the spectrum (δ 14-32 ppm).

Table 1: Expected ¹H NMR Spectral Data for this compound This interactive table outlines the predicted chemical shifts and coupling constants for the key protons in this compound, based on established principles for cis-alkenes.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H1 (-CH₃) | ~0.96 | Doublet of triplets | ~7.0 (to H2), ~1.5 (to H3) |

| H2 (=CH-) | ~5.4 | Multiplet (dq) | ~10.8 (to H3), ~7.0 (to H1) |

| H3 (=CH-) | ~5.4 | Multiplet (dt) | ~10.8 (to H2), ~7.2 (to H4) |

| H4 (-CH₂-) | ~2.05 | Multiplet | ~7.2 (to H3), ~7.5 (to H5) |

| H5-H13 (-(CH₂)₉-) | ~1.2-1.4 | Multiplet | - |

| H14 (-CH₃) | ~0.88 | Triplet | ~7.0 (to H13) |

Table 2: Expected ¹³C NMR Spectral Data for this compound This table details the anticipated chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 | ~12.5 |

| C2 | ~123.5 |

| C3 | ~132.0 |

| C4 | ~27.5 |

| C5-C12 | ~29.0-32.0 |

| C13 | ~22.7 |

| C14 | ~14.1 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete molecular structure and stereochemistry of this compound by revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the vinylic protons H2 and H3, confirming their three-bond (vicinal) coupling. Further correlations would be observed from H2 to the H1 methyl protons and from H3 to the H4 allylic methylene (B1212753) protons, establishing the connectivity around the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show cross-peaks connecting the ¹H signals of H1, H2, H3, H4, etc., to the ¹³C signals of C1, C2, C3, C4, respectively, allowing for the unambiguous assignment of each carbon atom in the chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, the methyl protons at H1 would show a correlation to both C2 and C3, while the allylic protons at H4 would correlate to C2 and C3, confirming the position of the double bond within the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the definitive method for confirming the cis stereochemistry. It detects correlations between protons that are close to each other in space, regardless of whether they are coupled through bonds. libretexts.orgresearchgate.net In the cis isomer of 2-tetradecene (B8313900), the two vinylic protons (H2 and H3) are on the same side of the double bond and therefore in close spatial proximity. A NOESY spectrum would exhibit a clear cross-peak between H2 and H3, providing unequivocal evidence for the cis configuration. youtube.comyoutube.com This through-space interaction would be absent or extremely weak in the corresponding trans isomer.

NMR spectroscopy is a powerful quantitative tool for monitoring chemical reactions in real-time, allowing for the determination of reaction kinetics and the identification of intermediates. magritek.comasahilab.co.jp Benchtop and online flow NMR systems enable continuous monitoring of a reaction mixture directly from the reactor. nih.gov

A primary application for this compound is the study of its isomerization to the thermodynamically more stable trans-2-tetradecene. The ¹H NMR spectra of the cis and trans isomers are distinct, particularly in the vinylic region. The cis isomer displays a vicinal coupling constant of ~10-12 Hz, while the trans isomer shows a larger coupling of ~15-18 Hz. magritek.com By acquiring NMR spectra at regular time intervals, the integral areas of the distinct signals corresponding to the cis and trans isomers can be measured. Plotting the change in concentration of each isomer over time allows for the determination of the reaction rate, the rate constant, and the activation energy of the isomerization process. ox.ac.uk This technique provides precise kinetic data without the need for sample extraction or separation. asahilab.co.jp

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information on the mass, and thus the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition. researchgate.netnih.gov The molecular formula for 2-tetradecene is C₁₄H₂₈. Using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the calculated monoisotopic (exact) mass of C₁₄H₂₈ is 196.219101 Da. nih.govnih.gov

An HRMS instrument would measure the m/z of the molecular ion (M⁺˙) of this compound with a precision of a few parts per million (ppm). If the experimentally measured mass matches the calculated exact mass of 196.219101 Da within this narrow error tolerance, it provides definitive confirmation of the molecular formula C₁₄H₂₈, ruling out other possible formulas that might have the same nominal mass of 196. youtube.com

Tandem mass spectrometry (MS/MS) is a technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orglongdom.org In an MS/MS experiment, the molecular ion of this compound (m/z 196.2) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. researchgate.net

The fragmentation of long-chain alkenes is characterized by cleavages that lead to the formation of stable, resonance-stabilized carbocations. whitman.edu The molecular ion of an alkene is typically distinct. whitman.edu For this compound, the most favorable fragmentation pathway involves cleavage of the C4-C5 bond, which is beta to the double bond, leading to the formation of a resonance-stabilized allylic cation. The fragmentation patterns typically show clusters of ions separated by 14 mass units (-CH₂-).

The most abundant fragment ions observed in the mass spectrum of 2-tetradecene are typically at m/z 41, 43, and 55. nih.gov The proposed fragmentation pathways leading to these key ions are:

Formation of m/z 55 (C₄H₇⁺): This is often the base peak and corresponds to a stable allylic cation formed by cleavage of the C4-C5 bond with a hydrogen rearrangement.

Formation of m/z 41 (C₃H₅⁺): This corresponds to the allyl cation, a common and highly stable fragment in the mass spectra of alkenes.

Formation of m/z 43 (C₃H₇⁺): This corresponds to the propyl cation.

GC-MS for Quantitative and Qualitative Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. For this compound, GC-MS serves as a definitive tool for both its identification and quantification in complex matrices.

Qualitative Analysis: Qualitative identification is achieved by analyzing the mass spectrum produced after the chromatographic separation. The molecule, upon entering the mass spectrometer, is ionized, typically by electron ionization (EI). This high-energy process causes the parent molecular ion ([M]⁺˙) to fragment in a predictable and reproducible manner. The resulting fragmentation pattern acts as a molecular fingerprint.

For this compound (C₁₄H₂₈, molecular weight: 196.37 g/mol ), the mass spectrum is characterized by a series of fragment ions. The molecular ion peak at m/z 196 may be observed, though it can be weak in long-chain alkanes and alkenes. chromatographyonline.com The fragmentation pattern is dominated by cleavage at bonds allylic to the double bond and through a series of losses of CₙH₂ₙ₊₁ alkyl radicals. The fragmentation of alkenes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. chromatographyonline.com The most stable carbocations will typically form the most abundant peaks. The base peak for this compound is commonly observed at m/z 55, with another significant peak at m/z 41. nih.gov

Quantitative Analysis: For quantitative purposes, GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning a full range of masses, the instrument is set to detect only a few specific, characteristic ions of this compound. This approach significantly enhances sensitivity and reduces background noise, allowing for accurate quantification even at low concentrations. By integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards of known concentration, the amount of this compound in a sample can be precisely determined.

Table 1: Characteristic Mass Fragments for cis-2-Tetradecene in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 196 | [C₁₄H₂₈]⁺˙ | Molecular Ion |

| 167 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 139 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 55 | [C₄H₇]⁺ | Base Peak, highly stable carbocation |

| 41 | [C₃H₅]⁺ | Allyl cation, common fragment |

Atmospheric Pressure Chemical Ionization (APCI-MS/MS) for Specific Detection

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly well-suited for the analysis of less polar, thermally stable compounds like this compound. wikipedia.org Unlike the hard ionization of EI, APCI typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org This makes it highly effective for determining the molecular weight of the analyte.

When coupled with tandem mass spectrometry (MS/MS), APCI becomes a highly specific detection method. The process involves:

Ionization: In the APCI source, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor. These ions then transfer a proton to the analyte molecule, forming [C₁₄H₂₈+H]⁺ (m/z 197).

Precursor Ion Selection: The first mass spectrometer (Q1) is set to isolate this specific protonated molecular ion (m/z 197).

Collision-Induced Dissociation (CID): The isolated precursor ion is passed into a collision cell (q2), where it collides with an inert gas (e.g., argon). This induces fragmentation into specific product ions.

Product Ion Analysis: The second mass spectrometer (Q3) scans and detects these product ions.

This technique, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity because it monitors a unique transition from a precursor ion to a product ion, minimizing interference from other compounds in the matrix.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from isomers and other components in a mixture, as well as for assessing its purity.

HPLC for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is typically used for non-volatile or thermally unstable compounds. This compound itself is volatile and lacks a strong chromophore, making it unsuitable for direct analysis by standard HPLC with UV detection. However, it can be analyzed after conversion into a non-volatile, UV-active derivative.

A common derivatization strategy for alkenes is halogenation. For example, this compound can be reacted with bromine (Br₂) to form the non-volatile vicinal dibromide, 2,3-dibromotetradecane. masterorganicchemistry.comlibretexts.org This derivative can then be separated using reversed-phase HPLC. While the dibromo-alkane itself does not have a strong chromophore, this derivatization makes the molecule amenable to separation by HPLC, and detection could be achieved with a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For UV detection, a derivatizing agent that introduces a chromophore would be required. This approach is valuable for purity assessment when GC is not available or for isolating the derivative for further characterization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Stereochemical Distinction

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to distinguish between stereoisomers.

Functional Group Analysis: The IR and Raman spectra of this compound will exhibit characteristic bands that confirm its alkene nature and aliphatic chain.

=C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of the C-H bond stretching where the carbon is part of a double bond. orgchemboulder.compressbooks.pub

-C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain. pressbooks.pub

C=C Stretch: A band corresponding to the carbon-carbon double bond stretch is expected in the 1680-1640 cm⁻¹ region. orgchemboulder.com For a cis-disubstituted alkene like this compound, this peak is typically of medium intensity in the IR spectrum.

Stereochemical Distinction: A key application of vibrational spectroscopy is the ability to differentiate between cis and trans isomers. This distinction is primarily based on the out-of-plane C-H bending vibrations (wags).

In the IR spectrum , cis-disubstituted alkenes exhibit a strong absorption band in the range of 730-665 cm⁻¹. docbrown.info In contrast, trans-disubstituted alkenes show a very strong and characteristic band around 980-960 cm⁻¹. docbrown.infospectroscopyonline.com This difference provides a definitive method for confirming the cis stereochemistry of the double bond.

In Raman spectroscopy , which relies on a change in polarizability, the C=C stretch for a cis isomer is generally strong, whereas for a symmetrically substituted trans isomer, it can be weak or even inactive in the IR spectrum but strong in the Raman spectrum. youtube.comstackexchange.com

Table 3: Key Vibrational Bands for Characterizing cis-2-Tetradecene

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Significance |

|---|---|---|---|

| =C-H Stretch | 3000 - 3100 | IR, Raman | Confirms alkene C-H bond |

| -C-H Stretch | 2850 - 2960 | IR, Raman | Confirms aliphatic CH₂/CH₃ groups |

| C=C Stretch | ~1660 - 1630 | IR, Raman | Confirms C=C double bond |

| cis =C-H Out-of-Plane Bend | ~730 - 665 | IR | Diagnostic for cis isomer |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions. However, the application of X-ray crystallography is contingent upon the ability to grow high-quality, single crystals of the target compound.

As of the latest available scientific literature, there are no published reports on the single-crystal X-ray structure of this compound itself. The inherent nature of this long-chain alkene presents significant challenges to crystallization. Its low melting point, high degree of conformational flexibility in the alkyl chain, and the lack of strong, directional intermolecular forces (such as hydrogen bonds) make it difficult to form a well-ordered crystal lattice suitable for diffraction studies. Molecules of this type tend to pack inefficiently or form waxy solids with low crystalline order.

To overcome these challenges, a common strategy is to synthesize derivatives of the target molecule that are more amenable to crystallization. By introducing functional groups that can participate in stronger and more specific intermolecular interactions, the propensity for forming a stable and ordered crystal lattice is significantly increased. For this compound, suitable derivatives for crystallographic analysis could include those with polar moieties that can form hydrogen bonds or engage in other strong electrostatic interactions.

Potential Derivatization Strategies for Crystallographic Analysis:

Epoxidation: Conversion of the cis-alkene to the corresponding epoxide introduces polar oxygen atoms.

Diels-Alder Adducts: Reaction with a dienophile to form a cyclic adduct can introduce rigidity and potentially other functional groups.

Metal Complexes: Coordination of the double bond to a metal center can yield crystalline organometallic complexes. nih.gov

Introduction of Carboxylic Acids or Amides: Functionalization of the alkyl chain with these groups would promote strong hydrogen bonding networks.

Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would proceed by irradiating the single crystal with a focused beam of X-rays. The resulting diffraction pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from such an analysis would be presented in a standardized format, typically including the parameters outlined in the hypothetical table below. This data provides a wealth of structural information, including the precise geometry of the cis-double bond, the conformation of the alkyl chain in the solid state, and the nature of the packing of the molecules in the crystal lattice. The study of such structures in structurally similar long-chain alkenes has provided valuable insights into their solid-state packing and conformational preferences. nih.govresearchgate.netshu.ac.uk

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₂₈O₂ (for a hypothetical diol derivative) |

| Formula Weight | 228.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 18.234(6) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 1542.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.982 |

| Absorption Coeff. (mm⁻¹) | 0.065 |

| F(000) | 504 |

| R-factor (%) | 4.5 |

This table is illustrative and does not represent experimentally determined data for a real compound.

Theoretical and Computational Chemistry Studies of Cis 2 Tetradecene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding molecular properties from first principles. They involve solving approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and predicting the reactivity of molecules. DFT methods approximate the complex many-electron wave function by focusing on the electron density, offering a balance between accuracy and computational cost openaccessjournals.comresearchgate.netiaea.orgnih.govnih.gov. For cis-2-tetradecene, DFT calculations can elucidate key electronic properties such as:

Charge Distribution: Analyzing the distribution of electron density across the molecule can reveal areas of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining a molecule's reactivity. The energy gap between these orbitals, along with their spatial distribution, provides insights into the molecule's susceptibility to chemical reactions researchgate.net.

Reactivity Descriptors: DFT allows for the calculation of global chemical reactivity descriptors, such as chemical hardness and electrophilicity. Chemical hardness quantifies a molecule's resistance to electron density changes, while electrophilicity measures its propensity to accept electrons researchgate.net. These descriptors can help predict the relative stability and reactivity of this compound under various chemical conditions.

DFT has been successfully applied to study the electronic structure and reactivity of various alkenes, providing valuable data on their behavior in chemical transformations researchgate.netnih.govresearchgate.net.

Ab initio Calculations for Energetic Profiles and Transition States

Ab initio methods, meaning "from the beginning," solve the Schrödinger equation without relying on empirical parameters, offering high accuracy for energetic profiles and transition states openaccessjournals.com. These calculations are computationally more demanding than DFT but provide a rigorous basis for understanding reaction energetics. For this compound, ab initio calculations can:

Determine Energetic Profiles: Map out the potential energy surface of a reaction, identifying the relative energies of reactants, intermediates, products, and transition states. This is crucial for understanding reaction feasibility and thermodynamics.

Characterize Transition States: Precisely locate and characterize transition states, which are the highest-energy points along a reaction pathway. This includes determining their geometries and vibrational frequencies, which are essential for understanding reaction mechanisms and predicting activation energies nih.govresearchgate.netufl.educardiff.ac.ukresearchgate.net.

Energetic Barriers: Calculate activation energy barriers, which dictate the rate of a chemical reaction. For stereoselective reactions involving cis-alkenes, ab initio methods can differentiate between pathways leading to different stereoisomers by comparing the energy barriers of their respective transition states researchgate.net.

While specific ab initio studies on this compound are not extensively detailed in the provided snippets, these methods are standard for analyzing the energetic landscapes of alkene reactions nih.govresearchgate.netufl.educardiff.ac.ukresearchgate.net.

Modeling of Reaction Mechanisms and Pathways

Computational methods are instrumental in dissecting complex reaction mechanisms and pathways, offering detailed molecular-level understanding.

Transition State Analysis for Stereoselective Reactions

For stereoselective reactions, where a specific stereoisomer is preferentially formed, analyzing the transition states is critical. Computational methods, particularly DFT and ab initio calculations, can:

Identify Stereoselective Pathways: Differentiate between transition states leading to different stereoisomers (e.g., cis vs. trans products) by comparing their energies and geometries. This helps explain why a reaction favors one stereoisomer over another researchgate.netmasterorganicchemistry.com.

Quantify Stereoselectivity: The energy difference between transition states leading to different stereoisomers directly correlates with the predicted stereoselectivity of the reaction. A larger energy difference indicates higher selectivity researchgate.netmasterorganicchemistry.comresearchgate.net.

Understand Stereochemical Control: Elucidate the factors that control stereoselectivity, such as steric interactions, electronic effects, or the influence of catalysts, by examining the detailed structures of the transition states masterorganicchemistry.comresearchgate.net.

Studies on various alkene reactions demonstrate the utility of computational methods in understanding and predicting stereoselectivity researchgate.netmasterorganicchemistry.comresearchgate.netcaltech.edu.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are powerful experimental probes used in conjunction with computational studies to elucidate reaction mechanisms. KIEs measure the change in reaction rate when an atom in a reactant is replaced by one of its isotopes, typically hydrogen (¹H) by deuterium (B1214612) (²H) wikipedia.orgsciengine.comlibretexts.org.

Identifying Rate-Determining Steps: A significant primary KIE (where the isotopic atom is directly involved in bond breaking or formation in the rate-determining step) indicates that the step involving the isotopically labeled bond is rate-limiting wikipedia.orgsciengine.comlibretexts.org.

Distinguishing Reaction Pathways: Secondary KIEs, observed when the isotopic substitution is not directly in the breaking bond but on an adjacent atom, can provide information about changes in hybridization or bonding in the transition state wikipedia.orgsciengine.comlibretexts.org.

Validating Computational Models: Computational methods, such as DFT, are used to predict KIE values for proposed transition states. Agreement between calculated and experimental KIEs provides strong support for the proposed reaction mechanism wikipedia.orgsciengine.comnih.gov.

While specific KIE studies on this compound are not detailed here, the principles of KIE analysis are broadly applied to alkene reactions to understand mechanistic details, including the role of specific bonds in the rate-determining step wikipedia.orgsciengine.comlibretexts.orgnih.gov.

Ecological and Environmental Significance of Cis 2 Tetradecene

Role in Natural Products and Biogenic Emissions

While specific documentation of cis-2-tetradecene as a major biogenic volatile organic compound (BVOC) is limited, plants are known to emit a wide array of hydrocarbons. mdpi.com These emissions, including various alkenes, play roles in plant defense and communication. nih.gov For instance, the saturated counterpart of this compound, tetradecane, has been identified as a herbivore-induced plant volatile in maize roots, suggesting that related C14 hydrocarbons can be involved in plant signaling pathways.

In the realm of insect communication, semiochemicals, which are chemicals that convey signals between organisms, are vital for processes like mating, aggregation, and trail-marking. plantprotection.plbioprotectionportal.comnih.gov These semiochemicals are often hydrocarbons and their derivatives. semiochemical.com While there is no direct evidence to date identifying this compound as an insect pheromone, the vast diversity of insect chemical communication systems suggests that various long-chain alkenes could play such roles in specific species.

Atmospheric Chemistry and Ozonolysis Products

The fate of this compound in the atmosphere is primarily governed by its reactions with oxidants like ozone (O₃) and hydroxyl radicals (•OH). nih.govharvard.eduunito.it The presence of a double bond makes it susceptible to oxidative cleavage, influencing atmospheric chemistry.

The reaction of this compound with ozone leads to the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. chemistrysteps.comiitk.ac.inlibretexts.orgmasterorganicchemistry.com For this compound, this ozonolysis reaction would yield dodecanal (B139956) and a Criegee intermediate (CH₃CHOO).

These Criegee intermediates are highly reactive species that can influence atmospheric composition. They can undergo unimolecular decay or react with other atmospheric trace gases, such as water vapor, sulfur dioxide (SO₂), and nitrogen oxides (NOx). The reaction with water vapor is a significant pathway, leading to the formation of hydroperoxides which can contribute to the formation of secondary organic aerosols (SOA).

Besides ozonolysis, this compound is also oxidized in the atmosphere by hydroxyl radicals (•OH). nih.gov This reaction initiates a cascade of oxidation steps, leading to the formation of various oxygenated products. The reaction of •OH with 7-tetradecene (B6595692), a structural isomer, has been shown to produce heptanal (B48729) and 4-hydroxyhexanal. acs.org By analogy, the oxidation of this compound by •OH would be expected to form a variety of oxygenated products, including aldehydes, ketones, and alcohols, which can further react and contribute to the formation of SOA and photochemical smog.

Microbial Transformations and Biodegradation Pathways in Environmental Systems

The microbial degradation of hydrocarbons is a crucial process for the removal of these compounds from the environment. While specific studies on the biodegradation of this compound are scarce, the general pathways for the microbial degradation of long-chain alkenes provide a framework for understanding its environmental fate.

Microorganisms in soil and water can utilize alkenes as a source of carbon and energy. nih.gov The biodegradation of alkenes can be influenced by various environmental factors, including the presence of other volatile organic compounds and soil water content. researchgate.netnih.gov The initial step in the aerobic biodegradation of an alkene often involves the oxidation of the double bond or the terminal methyl group. This leads to the formation of epoxides, diols, or fatty acids, which are then further metabolized through pathways such as β-oxidation. The presence of vegetation can also influence the biodegradation of organic pollutants in soil, potentially by the release of compounds that enhance microbial activity. nih.gov

Analytical Method Development for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as air, water, and soil require sensitive analytical techniques due to its likely low concentrations. usgs.gov Various methods are available for the analysis of volatile organic compounds (VOCs). cdc.gov

For air sampling, methods can be categorized as active or passive. who.int Active sampling involves drawing air through a sorbent tube, while passive samplers collect VOCs via diffusion. sci-hub.serjhas.ru After collection, the samples are typically analyzed using gas chromatography (GC) coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net GC-MS is a powerful technique that allows for the separation and identification of individual compounds in a complex mixture. cdc.gov

For water and soil samples, extraction techniques are first employed to isolate the analytes from the matrix. This is often followed by analysis using GC-MS or other chromatographic methods. nih.gov The development of miniaturized and automated sampling techniques has improved the efficiency and sensitivity of environmental monitoring for a wide range of organic compounds. sci-hub.se

Synthetic Utility of Cis 2 Tetradecene As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Chiral Compounds

The specific cis (or Z) geometry of the double bond in cis-2-tetradecene is a critical feature that enables its use as a precursor in stereoselective synthesis. In such reactions, the configuration of the starting alkene directly influences the stereochemical outcome of the product, a principle known as stereospecificity. chemistrytalk.orgalrasheedcol.edu.iq Reactions that favor the formation of one stereoisomer over another are termed stereoselective. chemistrysteps.commasterorganicchemistry.com This control is paramount in the synthesis of pharmaceuticals and other biologically active molecules where a specific three-dimensional arrangement of atoms is essential for activity.

Several key asymmetric transformations can be applied to this compound to generate chiral centers with high fidelity:

Asymmetric Epoxidation: Using chiral catalysts, such as those employed in the Sharpless epoxidation, the double bond of this compound can be converted into an epoxide. The cis-configuration of the alkene leads to the formation of a syn-epoxide, where the oxygen atom is added to one face of the double bond, yielding a specific pair of enantiomers.

Stereospecific Dihydroxylation: The reaction of this compound with reagents like osmium tetroxide (OsO₄) results in syn-dihydroxylation, where two hydroxyl groups are added to the same side of the double bond. This process produces a chiral diol, (2R,3S)-tetradecane-2,3-diol, as a racemic mixture. The predictable stereochemical outcome is a direct consequence of the starting alkene's geometry.

Catalytic Hydrogenation: The addition of hydrogen across the double bond using a metal catalyst like palladium or platinum typically occurs via syn-addition, where both hydrogen atoms add to the same face of the alkene. chemistrytalk.org While this reaction on this compound itself produces the achiral n-tetradecane, if the alkene were part of a more complex, prochiral molecule, this step could establish new stereocenters with a predictable relative configuration.

The reliable transfer of stereochemical information from the cis-alkene to the product makes this compound a valuable starting material for creating molecules with defined stereocenters.

| Reaction Type | Reagent/Catalyst | Product Stereochemistry | Resulting Functional Group |

| Asymmetric Epoxidation | Chiral Ti-tartrate complex | syn-Epoxide | Epoxide |

| syn-Dihydroxylation | Osmium Tetroxide (OsO₄) | syn-Diol | Diol |

| anti-Dihydroxylation | Peroxy acid, then H₂O/H⁺ | anti-Diol | Diol |

| Halogenation | Bromine (Br₂) | anti-Dihalide | Vicinal Dibromide |

Intermediate in the Formation of Macrocyclic Structures

Macrocycles, which are large ring structures typically containing 12 or more atoms, are prevalent in natural products, pharmaceuticals, and materials science. cam.ac.uk Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of these complex architectures due to its tolerance of numerous functional groups and its efficiency in forming large rings. organic-chemistry.orgwikipedia.org

This compound can serve as a key precursor for substrates intended for macrocyclization via RCM. The synthesis would involve functionalizing both ends of a molecule derived from this compound with terminal alkene groups. The long C₁₂H₂₄ hydrocarbon chain originating from the tetradecene backbone would then form the bulk of the macrocyclic ring upon cyclization.

The general process involves a diene precursor that, in the presence of a ruthenium-based catalyst (such as a Grubbs catalyst), undergoes an intramolecular reaction. nih.gov This reaction stitches the two terminal alkenes together, forming a new cyclic alkene and releasing a small, volatile byproduct like ethylene (B1197577), which drives the reaction to completion. organic-chemistry.orgwikipedia.org The geometry of the newly formed double bond within the macrocycle (E or Z) can be influenced by the catalyst choice and the conformational constraints of the ring being formed. ashansenlab.com The inherent flexibility and length of the hydrocarbon chain derived from this compound make it an ideal component for forming large, flexible macrocycles of 15 atoms or more. Such structures are of interest in areas like host-guest chemistry and the development of synthetic ion channels.

| Parameter | Description |

| Reaction | Ring-Closing Metathesis (RCM) |

| Precursor Requirement | Acyclic diene (two terminal alkenes) |

| Catalyst | Ruthenium-based (e.g., Grubbs catalysts) |

| Driving Force | Formation and removal of volatile ethylene gas organic-chemistry.orgwikipedia.org |

| Ring Sizes | Effective for 5- to 30-membered rings and larger organic-chemistry.orgwikipedia.org |

| Role of this compound | Provides a long, flexible hydrocarbon chain for the macrocycle backbone. |

Building Block for Functional Polymers and Materials

The incorporation of long-chain olefins into commodity polymers like polyethylene is a well-established strategy for creating functional materials with tailored properties. While research often focuses on alpha-olefins, internal olefins such as this compound can also serve as valuable comonomers in coordination polymerization.

When copolymerized with ethylene using metallocene or other single-site catalysts, this compound can be incorporated into the growing polymer chain. nih.gov The introduction of its C₁₂H₂₅ dodecyl side chain has a significant impact on the polymer's physical properties:

Reduced Crystallinity: The bulky side chains disrupt the regular packing of the polyethylene backbone, leading to a decrease in crystallinity.

Lower Density and Melting Point: A less crystalline polymer is generally less dense and has a lower melting temperature (Tₘ). nih.gov

Increased Flexibility: The disruption of crystalline domains results in a more amorphous and flexible material.

These modified properties are desirable for a range of applications, including flexible films, adhesives, and impact modifiers. Polymers containing long alkyl branches, known as bottlebrush polymers, can exhibit unique solution and melt properties and are used as viscosity modifiers or drag-reducing agents. nih.gov The ability of this compound to act as a modifier for polymer properties makes it a useful building block for advanced and functional materials.

| Property | Effect of Incorporating Long-Chain Olefin (e.g., Tetradecene) | Resulting Material Characteristic |

| Crystallinity | Decreases | More amorphous, increased clarity |

| Density | Decreases | Lighter, more flexible |

| Melting Point (Tₘ) | Decreases nih.gov | Lower processing temperatures |

| Flexibility | Increases | Softer, less brittle |

Synthesis of Specialized Chemical Reagents and Standards

The unique combination of a reactive double bond and a long, lipophilic alkyl chain makes this compound a suitable starting material for the synthesis of specialized chemical reagents and analytical standards.

Phase-Transfer Catalysts: The long C₁₄ alkyl chain can be functionalized to create amphiphilic molecules, such as quaternary ammonium salts or phosphonium (B103445) salts. These compounds can act as phase-transfer catalysts, facilitating reactions between reagents dissolved in immiscible phases (e.g., aqueous and organic). The long hydrocarbon tail provides high solubility in nonpolar organic solvents, while a polar head group interacts with the aqueous phase.

Surfactants and Detergents: Functionalization of the double bond to introduce a hydrophilic head group—for example, through sulfonation or ethoxylation—can convert the hydrophobic this compound into a surfactant molecule. The specific geometry of the cis-alkene can influence the packing and performance characteristics of the resulting surfactant.

Analytical Standards: In analytical chemistry, particularly in fields like environmental science and petrochemistry, there is a need for high-purity reference compounds for chromatographic analysis (e.g., Gas Chromatography). This compound and its derivatives can be synthesized with high purity and used as standards for the identification and quantification of long-chain alkenes in complex mixtures. For instance, it could serve as a standard for analyzing lubricant oils or environmental samples.

The synthesis of these specialized reagents leverages the fundamental chemical properties of this compound to create tools that are essential for both laboratory research and industrial processes.

Future Directions and Emerging Research Areas

Development of Highly Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing green synthetic routes for fundamental chemicals like cis-2-tetradecene. chemistryjournals.netchemistryjournals.net Future research is centered on aligning with the principles of green chemistry, which prioritize waste prevention, high atom economy, the use of safer solvents, and energy efficiency. chemistryjournals.net Key areas of development include the use of renewable feedstocks, biocatalysis, and innovative energy sources.

Recent breakthroughs have demonstrated the potential of earth-abundant and non-toxic metal catalysts. For instance, a novel method utilizing an iron catalyst for the synthesis of Z-alkenes represents a significant step forward in green chemistry. nus.edu.sg This approach not only avoids the use of expensive and toxic heavy metals but also enhances efficiency and reduces production costs. nus.edu.sg Another promising avenue is the development of metal-catalyst-free synthesis, such as gas-phase processes that operate under mild conditions, further minimizing the environmental impact. nih.gov

The principles guiding the development of these green routes are summarized below:

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts, such as moving from stoichiometric reagents to catalytic processes. chemistryjournals.net |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Safer Solvents & Reagents | Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. chemistryjournals.net |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. chemistryjournals.net |

| Renewable Feedstocks | Exploring pathways to synthesize this compound from biomass-derived sources instead of petrochemicals. researchgate.net |

| Catalysis | Employing highly selective catalysts, such as iron-based systems or natural catalysts from waste materials, to improve reaction efficiency and reduce waste. nus.edu.sgoiccpress.com |

Exploiting this compound in Flow Chemistry and Microfluidic Reactors

Flow chemistry and microfluidic reactors are transformative technologies poised to revolutionize the synthesis of specific isomers like this compound. These systems offer unparalleled control over reaction parameters compared to traditional batch processes. amf.ch By continuously pumping reactants through a reactor, chemists can precisely manage temperature, pressure, and reaction time, leading to higher yields and selectivity. amf.chelveflow.com

The key advantages of using flow chemistry for the synthesis and subsequent reactions of this compound include:

Enhanced Heat and Mass Transfer: The small dimensions of microreactors provide a large surface-area-to-volume ratio, facilitating rapid heat and mass transfer. This allows for better temperature control, minimizing the formation of unwanted byproducts and improving safety, especially for highly exothermic reactions. amf.chelveflow.com

Improved Safety: The small volumes used in microfluidic systems reduce the risks associated with handling hazardous reagents or intermediates. This is particularly relevant for reactions that might be explosive or toxic on a larger scale. elveflow.com

Scalability: Scaling up a reaction in a flow system, a process known as "numbering-up," can be achieved by running multiple reactors in parallel. This often proves more straightforward and efficient than re-optimizing a process for a larger batch reactor. scispace.com

Process Automation: Flow systems can be integrated with in-line analytical tools for real-time monitoring and optimization, leading to fully automated and self-optimizing synthetic processes. elveflow.comresearchgate.net

These features make flow chemistry an ideal platform for optimizing the stereoselective synthesis of this compound, enabling rapid screening of catalysts and reaction conditions to maximize the yield of the desired Z-isomer.

Advanced Catalysis for Enhanced Stereocontrol and Efficiency

Achieving high stereocontrol to selectively produce the cis isomer is a central challenge in alkene synthesis. Future research is heavily focused on the design of advanced catalytic systems that offer superior efficiency and Z-selectivity. While traditional methods often produce mixtures of E/Z isomers, modern catalysis aims for near-perfect stereocontrol.

Recent advancements have highlighted the potential of several catalytic strategies:

Nickel-Catalyzed Reactions: Nickel catalysts have been successfully employed in cascade reactions for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. nih.govrsc.org These methods often involve the difunctionalization of internal alkynes, providing a powerful tool for constructing complex molecules with precise stereochemistry. nih.gov

Iron-Based Catalysis: As a cheaper and more environmentally friendly alternative, iron catalysis is emerging as a powerful tool for Z-alkene production. nus.edu.sg New iron-catalyzed dialkylation reactions of allenes have demonstrated high efficiency and selectivity for the Z-isomer. nus.edu.sg

Olefin Metathesis: Ruthenium-based olefin metathesis catalysts continue to be refined for greater stability and selectivity. acs.org The development of catalysts that favor the formation of Z-alkenes is an active area of research, promising more direct and atom-economical routes to compounds like this compound.

The development of these catalytic methods is crucial for expanding the synthetic utility of this compound and enabling its use as a building block in complex organic synthesis.

Deeper Mechanistic Understanding through in situ Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. The use of in situ spectroscopic techniques, which allow for the observation of a reaction as it happens, is a key area of emerging research. These methods provide invaluable insights into the transient intermediates and transition states that govern the outcome of a chemical transformation.

For reactions involving alkenes like this compound, several powerful techniques are being employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the monitoring of reactant consumption and product formation in real-time, providing kinetic data and helping to identify intermediate species.